MAB-CHMINACA metabolite M3 RM is a significant metabolite of the synthetic cannabinoid MAB-CHMINACA, which is known for its high potency and adverse effects. MAB-CHMINACA itself is a synthetic cannabinoid that acts on cannabinoid receptors in the brain, leading to effects similar to those of delta-9-tetrahydrocannabinol, the active component of cannabis. The identification and analysis of its metabolites are crucial for understanding its pharmacokinetics and potential toxicological impacts.
MAB-CHMINACA was first synthesized as part of a series of new psychoactive substances aimed at mimicking the effects of natural cannabinoids. The compound is derived from indazole and has been studied extensively due to its presence in various biological samples, including urine and blood, following consumption. Its metabolites, including M3, have been identified through advanced analytical techniques such as liquid chromatography-mass spectrometry.
MAB-CHMINACA belongs to a class of compounds known as synthetic cannabinoids. These substances are designed to interact with the body's endocannabinoid system but often have unpredictable and potent effects compared to natural cannabinoids. MAB-CHMINACA is classified under new psychoactive substances, which are often unregulated and can pose significant health risks.
The synthesis of MAB-CHMINACA metabolite M3 involves several key steps that focus on modifying the original compound to produce metabolites through biotransformation processes. The primary methods include:
The synthesis typically employs organic solvents and reagents under controlled conditions to ensure high yields and purity. Techniques such as high-resolution mass spectrometry are used to confirm the structure and identity of the synthesized metabolites.
MAB-CHMINACA metabolite M3 features a complex molecular structure characterized by a cyclohexylmethyl moiety attached to an indazole core. The chemical structure includes:
The molecular formula for MAB-CHMINACA metabolite M3 is , with a molecular weight of approximately 342.44 g/mol. The structural representation indicates multiple functional groups that contribute to its pharmacological activity.
MAB-CHMINACA undergoes various metabolic reactions in the human body, primarily through phase I biotransformation processes, which include:
These reactions are facilitated by liver enzymes, particularly cytochrome P450 enzymes, which play a crucial role in drug metabolism. Understanding these pathways is essential for predicting how MAB-CHMINACA will behave in biological systems.
The mechanism of action for MAB-CHMINACA and its metabolites involves binding to cannabinoid receptors in the brain, specifically CB1 and CB2 receptors. This binding leads to various physiological effects, including:
Research indicates that MAB-CHMINACA has a higher affinity for cannabinoid receptors compared to natural cannabinoids, contributing to its potency and risk profile.
MAB-CHMINACA metabolite M3 is typically characterized by:
Key chemical properties include:
Relevant data from studies indicate that the compound's stability can influence its detection in biological samples.
MAB-CHMINACA metabolite M3 has several applications in scientific research, particularly in toxicology and pharmacology:
The ongoing research into synthetic cannabinoids like MAB-CHMINACA highlights the need for comprehensive studies on their metabolites to assess their safety and impact on public health effectively.
Synthetic cannabinoids represent a rapidly evolving class of designer drugs developed to mimic Δ9-tetrahydrocannabinol (THC) effects while circumventing legal restrictions. Initially marketed as "herbal incense" products like Spice or K2, these compounds are typically sprayed onto plant material and labeled "not for human consumption" to evade regulatory scrutiny [1]. Unlike natural cannabis, synthetic cannabinoids exhibit significantly higher potency and binding affinity for cannabinoid receptors CB1 and CB2 – often 100-300 times greater than THC – resulting in unpredictable and severe physiological effects [4] [7]. The structural diversification of these compounds accelerated notably after 2008, with over 140 synthetic cannabinoid receptor agonists reported to European monitoring agencies between 2008-2014 [1]. MAB-CHMINACA (also known as ADB-CHMINACA) emerged around 2014 as part of the "third generation" of synthetic cannabinoids characterized by indazole carboxamide structures with amino acid-derived side chains [4] [7].
MAB-CHMINACA belongs to the indazole carboxamide subclass of synthetic cannabinoids, distinguished by three critical structural components:
This specific structural configuration yields exceptionally high cannabinoid receptor affinity (CB1 Ki = 0.289 nM) [4]. The molecule features an L-tert-leucinamide side chain, differentiating it from analogs like AB-CHMINACA (which contains a valine-derived tail) and APP-CHMINACA (which incorporates a phenylalanine-derived moiety) [5] [8]. The cyclohexylmethyl (CHM) tail group is particularly significant as the primary site of metabolic transformations, while the tert-butyl chain exhibits relative metabolic stability [4] [6]. These structural characteristics place MAB-CHMINACA among the most potent synthetic cannabinoids identified, with pharmacological activity approximately 270 times greater than THC at CB1 receptors [4] [7].
The extensive and rapid metabolism of synthetic cannabinoids presents significant challenges for forensic detection. Parent compounds like MAB-CHMINACA are typically undetectable in urine within hours after consumption and demonstrate complex distribution patterns in blood and tissues [3] [7]. Consequently, metabolite identification becomes essential for documenting consumption. MAB-CHMINACA metabolite M3 RM (chemical name: 2-[[1-[(4-hydroxycyclohexyl)methyl]indazole-3-carbonyl]amino]-3,3-dimethylbutanoic acid) emerges as a critical analytical target due to its:
Table 1: Molecular Characteristics of MAB-CHMINACA Metabolite M3 RM
| Property | Specification |
|---|---|
| IUPAC Name | 2-[[1-[(4-hydroxycyclohexyl)methyl]indazole-3-carbonyl]amino]-3,3-dimethylbutanoic acid |
| Molecular Formula | C₂₁H₂₉N₃O₄ |
| Molecular Weight | 387.5 g/mol |
| Canonical SMILES | CC(C)(C)C(C(=O)O)NC(=O)C₁=NN(C₂=CC=CC=C₂₁)CC₃CCC(CC₃)O |
| Key Structural Features | Hydroxylated cyclohexylmethyl group; hydrolyzed tert-butyl amide; intact indazole core |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2